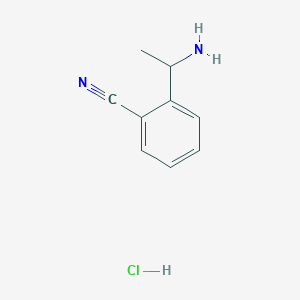
Amino-PEG12-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Amino-PEG12-amine is a compound that consists of a polyethylene glycol (PEG) chain with 12 ethylene glycol units, terminated with amine groups at both ends. This compound is known for its high water solubility, flexibility, and biocompatibility, making it a valuable reagent in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reductive amination of PEG with ammonium acetate .
Industrial Production Methods: In industrial settings, the production of Amino-PEG12-amine typically involves large-scale polymerization processes under controlled conditions to ensure the desired molecular weight and functionalization. The process may include purification steps such as dialysis or chromatography to remove unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions: Amino-PEG12-amine undergoes various chemical reactions, including:
Nucleophilic substitution: The amine groups can react with electrophiles such as activated esters or halides to form new covalent bonds.
Amide bond formation: Reaction with carboxylic acids or their derivatives to form amide linkages.
Crosslinking: The amine groups can participate in crosslinking reactions with bifunctional reagents, forming networks or gels.
Common Reagents and Conditions:
N-hydroxysuccinimide (NHS) esters: React with amine groups at pH 7-9 to form stable amide bonds.
Carbodiimides: Used for amide bond formation between amines and carboxylic acids.
Glutaraldehyde: A common crosslinking agent that reacts with amine groups.
Major Products Formed:
PEGylated proteins and peptides: Formed through the attachment of this compound to therapeutic proteins or peptides, enhancing their solubility and stability.
Crosslinked hydrogels: Formed through the reaction of this compound with bifunctional crosslinkers, used in drug delivery and tissue engineering.
Scientific Research Applications
Amino-PEG12-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a linker or spacer in the synthesis of complex molecules and in surface modification.
Biology: Employed in the PEGylation of proteins and peptides to improve their pharmacokinetic properties and reduce immunogenicity.
Medicine: Utilized in drug delivery systems, particularly in the development of PEGylated drugs that have enhanced stability and prolonged circulation time.
Industry: Applied in the formulation of cosmetics and personal care products to enhance their stability and performance
Mechanism of Action
The primary mechanism by which Amino-PEG12-amine exerts its effects is through the formation of covalent bonds with target molecules. The amine groups at both ends of the PEG chain can react with various functional groups, allowing for the attachment of therapeutic agents, proteins, or other molecules. This modification can improve the solubility, stability, and bioavailability of the attached molecules, as well as reduce their immunogenicity .
Comparison with Similar Compounds
Amino-PEG4-amine: Contains a shorter PEG chain with 4 ethylene glycol units.
Amino-PEG8-amine: Contains a PEG chain with 8 ethylene glycol units.
Carboxy-PEG12-amine: Similar PEG chain length but terminated with a carboxyl group at one end and an amine group at the other
Uniqueness: Amino-PEG12-amine is unique due to its longer PEG chain, which provides greater flexibility and solubility compared to shorter PEG derivatives. This makes it particularly useful in applications requiring extended reach or higher solubility, such as in drug delivery systems and surface modifications .
Properties
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H56N2O12/c27-1-3-29-5-7-31-9-11-33-13-15-35-17-19-37-21-23-39-25-26-40-24-22-38-20-18-36-16-14-34-12-10-32-8-6-30-4-2-28/h1-28H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBBOTXXNKBSUJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H56N2O12 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
588.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Di-tert-butyl((2R,3R)-3-(tert-butyl)-4-methoxy-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)phosphine oxide](/img/structure/B8098810.png)













